molecular formula C10H14O4 B13257629 Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

Cat. No.: B13257629
M. Wt: 198.22 g/mol
InChI Key: GNNMIIBFEFXQBC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned approaches, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. For example, it can act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways involved in inflammation or microbial growth . The exact mechanism of action depends on the specific application and the biological context in which it is used.

Biological Activity

Ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate, a compound of interest in medicinal chemistry and pharmacology, exhibits a range of biological activities. This article reviews its properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16O4C_{11}H_{16}O_4 and features a cyclohexane ring with two ketone groups and an ester functional group. This configuration contributes to its reactivity and biological activity. Its structural characteristics allow it to engage in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biochemical pathways:

  • Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes involved in oxidative stress pathways, potentially exerting antioxidant effects by reducing reactive oxygen species (ROS) levels.
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, inhibiting the growth of various pathogenic bacteria.
  • Anti-inflammatory Effects : Research indicates that it may exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been documented in several studies. For instance:

  • Study Findings : A study demonstrated that derivatives of this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Experimental Models : In carrageenan-induced edema models, this compound exhibited dose-dependent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
CompoundDosage (mg/kg)Anti-inflammatory Effect
This compound20Moderate
Piroxicam20High
Meloxicam20High

Case Study 1: Antimicrobial Activity Assessment

A recent study assessed the antimicrobial activity of this compound against various pathogens. The results indicated:

  • Inhibition Zones : The compound showed inhibition zones ranging from 12 mm to 18 mm against different bacterial strains.

Case Study 2: Anti-inflammatory Efficacy

In another study focusing on the anti-inflammatory potential, the compound was tested in an animal model:

  • Results : The treatment group receiving this compound showed a significant reduction in paw swelling compared to the control group.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-3-14-10(13)9-7(11)4-6(2)5-8(9)12/h6,9H,3-5H2,1-2H3

InChI Key

GNNMIIBFEFXQBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)CC(CC1=O)C

Origin of Product

United States

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